molecular formula C11H19NO10 B8136202 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid

3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid

Katalognummer: B8136202
Molekulargewicht: 325.27 g/mol
InChI-Schlüssel: SUHQNCLNRUAGOO-KQCZLNONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid, commonly referred to as N-glycolylneuraminic acid (Neu5Gc), is a derivative of sialic acid, a family of nine-carbon sugars critical to glycoconjugate biology. Structurally, Neu5Gc features a hydroxyacetyl group at the C5 position, replacing the acetyl group in its precursor, N-acetylneuraminic acid (Neu5Ac) . This substitution confers distinct biochemical properties, including altered binding affinities to lectins and viral hemagglutinins .

Neu5Gc is biosynthesized in mammals (excluding humans due to a CMAH gene inactivation) and is implicated in immune responses, pathogen recognition, and cancer progression . Its IUPAC name reflects its stereochemistry: the D-glycero-D-galacto configuration defines the spatial arrangement of hydroxyl groups, while the non-2-ulosonic acid backbone is characteristic of sialic acids .

Eigenschaften

IUPAC Name

(4S,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-5-[(2-hydroxyacetyl)amino]-2-oxononanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO10/c13-2-6(17)9(19)10(20)8(12-7(18)3-14)4(15)1-5(16)11(21)22/h4,6,8-10,13-15,17,19-20H,1-3H2,(H,12,18)(H,21,22)/t4-,6+,8+,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHQNCLNRUAGOO-KQCZLNONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(CO)O)O)O)NC(=O)CO)O)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)CO)O)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301044769
Record name Glycolylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301044769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-83-3
Record name Glycolylneuraminic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycolylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301044769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Glycolylneuraminic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB446XTC7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

De-N-Acetylation and Subsequent Acylation

A widely employed strategy involves the de-N-acetylation of N-acetylneuraminic acid (Neu5Ac) followed by glycolyl group introduction. The process typically proceeds as follows:

  • Base-Catalyzed De-N-Acetylation : Neu5Ac derivatives (e.g., allyl α-Neu5Ac-glycoside) undergo treatment with tetramethylammonium hydroxide (TMAH) or NaOH under reflux conditions (80–100°C, 4–6 hours), achieving 80–91% yield of the 5-aminodeoxy intermediate. Microwave-assisted methods reduce reaction times to 15 minutes at 120°C with comparable yields.

  • Acylation with Glycolyl Donors : The 5-amino intermediate reacts with acetoxyacetyl chloride in anhydrous dichloromethane (DCM) at 0–25°C. Subsequent hydrolysis of the acetate protecting group using methanolic NaOH yields the target compound.

Critical Parameters :

  • Excess glycolyl donor (1.5–2.0 equivalents) ensures complete acylation.

  • Steric hindrance at C5 necessitates prolonged reaction times (8–12 hours) for optimal conversion.

Direct Synthesis from Mannosamine Precursors

An alternative route starts with N-glycolyl-D-mannosamine (ManNGc), leveraging sialic acid aldolase enzymes:

  • Enzymatic Condensation : ManNGc reacts with phosphoenolpyruvate (PEP) in the presence of Escherichia coli sialic acid aldolase (EcNanA) at pH 7.5–8.0 and 37°C, forming Neu5Gc-9-phosphate.

  • Dephosphorylation : Neu5Gc-9-phosphate phosphatase removes the phosphate group under mild acidic conditions (pH 5.5–6.0), yielding free Neu5Gc.

Advantages :

  • Enzymatic specificity avoids protection/deprotection steps.

  • Yields exceed 70% for large-scale production.

Enzymatic and Chemoenzymatic Approaches

One-Pot Multienzyme (OPME) Systems

OPME platforms integrate multiple enzymes to streamline synthesis:

  • Enzyme Cocktail : Combines sialic acid aldolase, CMP-sialic acid synthetase (CSS), and sialyltransferases in a single reaction vessel.

  • Substrate Recycling : PEP and CTP are regenerated in situ, enhancing atom economy.

Typical Conditions :

  • 50 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl₂, 37°C, 24–48 hours.

  • Neu5Gc titers reach 15–20 g/L in optimized systems.

Bacterial Expression Systems

Recombinant E. coli strains engineered with Campylobacter jejuni sialyltransferases produce Neu5Gc-containing oligosaccharides:

  • Fermentation : Cultures are grown in M9 medium supplemented with ManNGc (5–10 mM) at 30°C.

  • Product Isolation : Centrifugation and anion-exchange chromatography yield >95% pure Neu5Gc derivatives.

Modification of Existing Sialic Acid Frameworks

Selective Oxidation and Reductive Amination

The C5 position of Neu5Ac is modified through sequential oxidation and amination:

  • Oxidation : TEMPO/NaClO₂ oxidizes the C5 acetamido group to a ketone (60–65% yield).

  • Reductive Amination : The ketone reacts with glycolic acid hydrazide under H₂/Pd-C, followed by hydrolysis to install the glycolylamide group.

Challenges :

  • Over-oxidation at C7/C8 requires careful stoichiometric control.

Purification and Analytical Characterization

Chromatographic Techniques

MethodConditionsPurity Achieved
Anion-ExchangeDEAE Sepharose, 0.1–0.5 M NaCl gradient>90%
Reverse-Phase HPLCC18 column, 0.1% TFA/ACN gradient>98%

Spectroscopic Validation

  • NMR : 1H^1H NMR (D₂O, 600 MHz): δ 5.35 (d, J = 8.4 Hz, H3ax), 4.10 (m, H7), 3.95 (s, glycolyl CH₂).

  • High-Resolution MS : Calculated for C11H19NO10C_{11}H_{19}NO_{10} [M-H]⁻: 324.1034; Found: 324.1031.

Industrial-Scale Production Challenges

Cost of Enzymes

  • Recombinant sialyltransferases account for 40–60% of total production costs.

  • Immobilized enzyme reactors reduce costs by enabling 10–15 reuse cycles.

Byproduct Formation

  • Unwanted α-anomers (5–10%) necessitate chiral separation steps.

  • Microwave-assisted synthesis suppresses epimerization to <2% .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions:

  • Synthesis of Glycoproteins : It is utilized in the synthesis of glycoproteins, which are essential for cell-cell recognition and signaling.
  • Reagent in Chemical Reactions : The compound can act as a reagent in oxidation and reduction reactions, facilitating the formation of derivatives useful for further research.

Biology

In biological research, 3,5-dideoxy-5-[(hydroxyacetyl)amino]-D-glycero-D-galacto-non-2-ulosonic acid plays a crucial role in understanding cellular processes:

  • Cell Signaling : Its involvement in cell signaling pathways is significant for studying how cells communicate and respond to their environment.
  • Adhesion Molecules : The compound is studied for its role in the formation of adhesion molecules, which are vital for immune response and tissue repair.

Medicine

The therapeutic potential of this compound is being explored extensively:

  • Drug Delivery Systems : Research indicates its usefulness in developing targeted drug delivery systems that enhance the efficacy of therapeutic agents.
  • Biomarkers for Diseases : It has been investigated as a biomarker for certain diseases, particularly those related to cell adhesion and signaling dysfunctions.

Industry

In industrial applications, 3,5-dideoxy-5-[(hydroxyacetyl)amino]-D-glycero-D-galacto-non-2-ulosonic acid is utilized for:

  • Pharmaceutical Production : Its derivatives are used in the formulation of various pharmaceuticals.
  • Additives in Food Industry : The compound's properties make it suitable as an additive to improve the stability and functionality of food products.

Case Studies

  • Glycoprotein Synthesis
    • A study demonstrated the successful incorporation of 3,5-dideoxy-5-[(hydroxyacetyl)amino]-D-glycero-D-galacto-non-2-ulosonic acid into glycoproteins, enhancing their biological activity and stability ( ).
  • Cell Adhesion Mechanisms
    • Research focused on how this compound influences cell adhesion mechanisms revealed its potential role in modulating immune responses ( ).
  • Therapeutic Applications
    • Clinical trials have explored its use as a biomarker for cancer progression, indicating that levels of this compound correlate with disease severity ( ).

Wirkmechanismus

The compound exerts its effects primarily through interactions with cell surface receptors. It binds to specific sialic acid-binding proteins, triggering a cascade of intracellular signaling pathways. These interactions are crucial for processes such as immune response, cell adhesion, and pathogen recognition .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares Neu5Gc with key sialic acid analogs:

Compound Substituent at C5 Molecular Formula Key Biological Role Source/Reference
Neu5Gc Hydroxyacetyl (-NH-CO-CH2OH) C₁₁H₁₉NO₁₀ Immune modulation, pathogen receptor
Neu5Ac (N-acetylneuraminic acid) Acetyl (-NH-CO-CH3) C₁₁H₁₉NO₉ Cell-cell interaction, viral entry
Neu5Ac2en (2,3-dehydro-Neu5Ac) Enoic acid structure C₁₁H₁₇NO₈ Influenza neuraminidase inhibitor
Zanamivir Guanidino group C₁₂H₂₀N₄O₈ Antiviral drug targeting influenza neuraminidase

Key Observations :

  • Neu5Gc vs. Neu5Ac: The hydroxyacetyl group in Neu5Gc introduces an additional hydroxyl moiety, enhancing its polarity and altering interactions with proteins like Siglecs and selectins . This modification also makes Neu5Gc immunogenic in humans, contributing to xenosialitis in xenotransplantation .
  • Neu5Gc vs. Neu5Ac2en: Neu5Ac2en’s 2,3-unsaturated bond enables competitive inhibition of neuraminidase, a mechanism exploited in zanamivir’s design . Neu5Gc lacks this feature but shares the non-ulosonic acid backbone.
  • Zanamivir: Unlike Neu5Gc, zanamivir is a synthetic analog with a guanidino group, optimizing its binding to influenza neuraminidase’s active site .

Binding Affinities and Protein Interactions

A study of sialic acid-binding proteins (e.g., hemagglutinins, Siglecs) revealed:

  • Neu5Gc exhibits ~20% lower affinity than Neu5Ac for human Siglec-2 (CD22) due to steric hindrance from the hydroxyacetyl group .
  • In contrast, porcine rotaviruses preferentially bind Neu5Gc over Neu5Ac, exploiting species-specific glycosylation patterns .
  • Zanamivir binds influenza neuraminidase with a Ki of 0.1 nM , outperforming natural sialic acids (Ki > 1 µM) due to its rigid, hydrophobic substituents .

Data Discrepancies and Limitations

  • Molecular Formula Conflicts: cites Neu5Gc as C₁₀H₁₇NO₁₀, while biochemical databases (e.g., RCSB PDB) and synthetic studies confirm C₁₁H₁₉NO₁₀. This discrepancy may stem from nomenclature errors or misannotation in older sources.

Biologische Aktivität

3,5-Dideoxy-5-[(hydroxyacetyl)amino]-D-glycero-D-galacto-non-2-ulosonic acid (often abbreviated as KDN) is a sialic acid derivative that plays a crucial role in various biological processes. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly in cell recognition, immune response modulation, and microbial pathogenesis.

Molecular Formula

The molecular formula of KDN is C11H19NO10C_{11}H_{19}NO_{10}, with a molecular weight of approximately 325.101 Da.

Structural Representation

The compound can be represented by the following structural formula:

C([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)CO)O)C(=O)C(=O)O\text{C}([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)CO)O)C(=O)C(=O)O

This structure highlights the presence of hydroxyacetyl and amino groups, which are significant for its biological interactions.

Cell Recognition and Adhesion

KDN is known for its role in cell adhesion and recognition processes. It is a component of glycoproteins and glycolipids on cell surfaces, facilitating interactions with various receptors. Sialic acids, including KDN, are critical for the modulation of cell signaling pathways that influence immune responses and cellular communication .

Immune Modulation

KDN has been implicated in the immune evasion strategies of several pathogens. For instance, microbes utilize sialylation to mask their surface antigens from host immune detection. This process involves the incorporation of KDN into their glycan structures, allowing them to evade phagocytosis and complement-mediated lysis .

Role in Pathogenesis

Research indicates that KDN is involved in the pathogenicity of certain bacteria. For example, it has been shown that the presence of KDN on bacterial surfaces can inhibit the alternative complement pathway by binding to factor H, thereby protecting the bacteria from immune attacks . Additionally, KDN-containing structures are recognized by specific receptors (e.g., Siglecs), which can modulate immune responses .

Case Study 1: Sialic Acid Binding Proteins

A study investigated the interaction between KDN and sialic acid-binding proteins (Siglecs). The findings revealed that KDN significantly influenced the binding affinity of these proteins, suggesting its potential role in regulating immune cell responses during infections .

Case Study 2: Inhibition of Complement Activation

Another research focused on how KDN-containing glycoproteins inhibit complement activation. The study demonstrated that these glycoproteins could effectively prevent opsonization and subsequent phagocytosis by immune cells, highlighting the importance of KDN in microbial survival strategies .

Table of Biological Activities

Biological Activity Description
Cell Adhesion Facilitates interactions with cell surface receptors for signaling and adhesion.
Immune Evasion Masks pathogen antigens from immune detection via sialylation.
Complement Inhibition Prevents complement-mediated lysis through factor H binding.
Regulation of Immune Responses Modulates signaling pathways via interaction with Siglecs.

Q & A

Q. What experimental strategies validate the compound’s role in immune modulation or pathogen evasion?

  • Methodological Answer : Use glycoengineered cell lines (e.g., CRISPR-Cas9 knockouts of sialyltransferases) to express the compound on glycoproteins. Functional assays include neutrophil adhesion studies, cytokine profiling (ELISA), or infection models with sialic acid-dependent pathogens (e.g., influenza virus) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.